molecular formula C12H9ClMgN4 B12595210 Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- CAS No. 629604-02-0

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-

Cat. No.: B12595210
CAS No.: 629604-02-0
M. Wt: 268.98 g/mol
InChI Key: FJUDNNGECPDXAT-UHFFFAOYSA-M
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Description

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is an organometallic compound that acts as a Lewis acid and a strong base. It is commonly used in organic synthesis, particularly in the formation of Grignard reagents, which are pivotal in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- typically involves the reaction of benzyl chloride with magnesium in the presence of an organic solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The mixture is then heated under reflux conditions to facilitate the formation of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .

Major Products Formed

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. Additionally, coupling reactions can yield complex organic molecules with multiple functional groups .

Scientific Research Applications

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the preparation of biologically active compounds and as a tool for studying biochemical pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- involves its role as a nucleophile in organic reactions. It attacks electrophilic centers in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable Grignard reagents makes it a valuable tool in the synthesis of complex organic molecules .

Properties

CAS No.

629604-02-0

Molecular Formula

C12H9ClMgN4

Molecular Weight

268.98 g/mol

IUPAC Name

magnesium;9-benzyl-6H-purin-6-ide;chloride

InChI

InChI=1S/C12H9N4.ClH.Mg/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16;;/h1-5,8-9H,7H2;1H;/q-1;;+2/p-1

InChI Key

FJUDNNGECPDXAT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=[C-]N=CN=C32.[Mg+2].[Cl-]

Origin of Product

United States

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